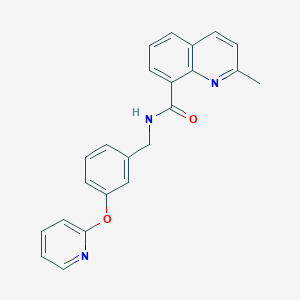

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazole compounds often involves multi-step processes, starting from basic aromatic or heterocyclic compounds. For instance, Kan et al. (2015) described a synthesis method through five steps using 4-chlorobenzenamine as the starting material, achieving high yields and characterizing the products with 1H NMR and MS (Kan, 2015). Such methodologies may be adaptable for the synthesis of "N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," focusing on the specific substituents and core triazole structure.

Molecular Structure Analysis

The molecular structure and crystallography of similar compounds provide insights into the geometry, bonding, and potential intermolecular interactions. Hao et al. (2017) performed a detailed crystal structure analysis of a related compound, which could inform the structural analysis of "N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" (Hao et al., 2017).

Chemical Reactions and PropertiesChemical reactions involving triazole compounds can vary widely depending on the functional groups present. McLaughlin et al. (2016) discussed the synthesis and characterization of a research chemical with a triazole core, highlighting the potential for bioisosteric replacements and chemical diversity within this class of compounds (McLaughlin et al., 2016). These reactions can elucidate the reactivity and potential applications of "N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide."

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystalline form, are critical for their practical application. Moreno-Fuquen et al. (2019) described the synthesis and characterization of a heterocyclic amide, providing an example of how such properties can be determined and utilized (Moreno-Fuquen et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. The study of such properties is essential for predicting the compound's behavior in synthetic routes or its reactivity in biological systems. Studies like those by Shen et al. (2013), which investigate the molecular conformation and packing of similar compounds, are valuable for understanding these chemical properties (Shen et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of related 1,2,4-triazole derivatives involves multiple steps, starting from basic benzene compounds to achieve high yields of the target compound. This process explores various reaction conditions to optimize yields and product purity (Kan, 2015).

- Structural characterization, including crystallography and theoretical analysis, provides insights into the molecular interactions and stability of triazole derivatives. For instance, an extensive analysis of intermolecular interactions within triazole derivatives has been conducted, highlighting lp⋯π interactions, among others (Shukla et al., 2014).

Biological Activities

- Some triazole derivatives exhibit promising antitumor activities. For example, the synthesis and study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlighted its capability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017).

- The antimicrobial and antipathogenic potential of various triazole derivatives has also been investigated, demonstrating significant activity against biofilm-forming bacterial strains (Limban et al., 2011).

- Additionally, certain triazole compounds have been explored for their potential to inhibit steel corrosion, indicating a wide range of industrial applications beyond biomedicine (Negrón-Silva et al., 2013).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c1-11-16(17(24)20-10-12-4-2-3-5-15(12)18)21-22-23(11)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFCPNQNBWKADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)

![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)

![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)